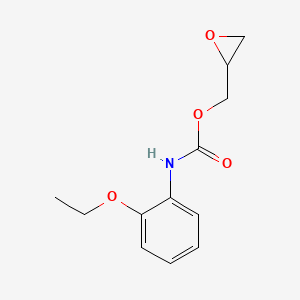
(Oxiran-2-yl)methyl (2-ethoxyphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Oxiran-2-yl)methyl (2-ethoxyphenyl)carbamate is an organic compound that features both an oxirane (epoxide) ring and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Oxiran-2-yl)methyl (2-ethoxyphenyl)carbamate typically involves the reaction of (2-ethoxyphenyl)isocyanate with an epoxide-containing alcohol. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage.
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The oxirane ring can undergo oxidation to form diols or other oxygenated products.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane ring typically yields diols, while nucleophilic substitution can produce a variety of substituted carbamates.
Scientific Research Applications
Chemistry: In organic synthesis, (Oxiran-2-yl)methyl (2-ethoxyphenyl)carbamate serves as a versatile intermediate for the preparation of more complex molecules
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors and other bioactive molecules. Its unique structure can be exploited to interact with specific biological targets, offering opportunities for drug development.
Industry: In the materials science field, this compound can be used in the production of polymers and coatings. Its ability to undergo polymerization and cross-linking reactions makes it suitable for creating materials with desirable mechanical and chemical properties.
Mechanism of Action
The mechanism of action of (Oxiran-2-yl)methyl (2-ethoxyphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxirane ring can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The carbamate group can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
- (Oxiran-2-yl)methyl (2-methoxyphenyl)carbamate
- (Oxiran-2-yl)methyl (2-chlorophenyl)carbamate
- (Oxiran-2-yl)methyl (2-nitrophenyl)carbamate
Comparison: Compared to its analogs, (Oxiran-2-yl)methyl (2-ethoxyphenyl)carbamate offers unique properties due to the presence of the ethoxy group. This group can influence the compound’s solubility, reactivity, and interaction with biological targets. For instance, the ethoxy group may enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Properties
CAS No. |
919289-24-0 |
|---|---|
Molecular Formula |
C12H15NO4 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
oxiran-2-ylmethyl N-(2-ethoxyphenyl)carbamate |
InChI |
InChI=1S/C12H15NO4/c1-2-15-11-6-4-3-5-10(11)13-12(14)17-8-9-7-16-9/h3-6,9H,2,7-8H2,1H3,(H,13,14) |
InChI Key |
BBCNZVWXUPPGPF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)OCC2CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















